molecular formula C27H28N4O3 B1678393 Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate CAS No. 622795-76-0

Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate

Cat. No. B1678393
M. Wt: 456.5 g/mol
InChI Key: ROTCTSYSZSYNHB-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate is a chemical compound with the molecular formula C27H28N4O3 . It is also known by other names such as PIP-199 and has a molecular weight of 456.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, a pyridine ring, and an indole ring with a phenyl group . The exact 3D conformer and 2D structure can be found in chemical databases like PubChem .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are 456.21614077 g/mol . The topological polar surface area is 70.8 Ų . It has 34 heavy atoms .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate is related to bis(heteroaryl)piperazines (BHAPs), which have shown significant potential in inhibiting the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Romero et al. (1994) discovered that analogues of U-80493E, a compound similar to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate, were 10-100 times more potent in inhibiting HIV-1 reverse transcriptase than the original molecule (Romero et al., 1994).

Insecticide Development

Another application is in the field of insecticides. Cai et al. (2010) explored the use of PAPP, a compound related to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate, as a lead compound for new insecticides targeting the armyworm Pseudaletia separata. They found that most of the designed compounds exhibited growth-inhibiting activities or larvicidal activities against the armyworm (Cai et al., 2010).

Antimicrobial Activity

Fandaklı et al. (2012) investigated the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, which are structurally related to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate. They discovered that the synthesized Mannich bases showed good activity against test microorganisms (Fandaklı et al., 2012).

Serotonergic Receptor Study

Plenevaux et al. (2000) conducted research with [18F]p-MPPF, a compound similar to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate, for studying serotonergic neurotransmission with positron emission tomography (PET). This research could provide insights into the serotonergic system and its role in various neurological conditions (Plenevaux et al., 2000).

Dopamine Receptor Interaction

Van der Zee and Hespe (1985) studied substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, which are structurally related to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate, for their affinity to specific dopamine binding sites. This research could have implications in understanding and treating disorders related to dopamine neurotransmission (Van der Zee & Hespe, 1985).

properties

IUPAC Name

ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCTSYSZSYNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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